molecular formula C7H9N3 B574689 5-Methylpyridine-3-carboximidamide CAS No. 194468-04-7

5-Methylpyridine-3-carboximidamide

Cat. No.: B574689
CAS No.: 194468-04-7
M. Wt: 135.17
InChI Key: GXMSZAFKHPEOME-UHFFFAOYSA-N
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Description

5-Methylpyridine-3-carboximidamide is a chemical compound with the molecular formula C7H9N3 It is a derivative of pyridine, a basic heterocyclic organic compound

Chemical Reactions Analysis

Types of Reactions: 5-Methylpyridine-3-carboximidamide can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

5-Methylpyridine-3-carboximidamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Methylpyridine-3-carboximidamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

    Pyridine-3-carboximidamide: Similar structure but lacks the methyl group at the 5-position.

    5-Methylpyridine-2-carboximidamide: Similar structure but with the carboximidamide group at the 2-position instead of the 3-position.

Uniqueness: 5-Methylpyridine-3-carboximidamide is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

194468-04-7

Molecular Formula

C7H9N3

Molecular Weight

135.17

IUPAC Name

5-methylpyridine-3-carboximidamide

InChI

InChI=1S/C7H9N3/c1-5-2-6(7(8)9)4-10-3-5/h2-4H,1H3,(H3,8,9)

InChI Key

GXMSZAFKHPEOME-UHFFFAOYSA-N

SMILES

CC1=CN=CC(=C1)C(=N)N

Synonyms

3-Pyridinecarboximidamide,5-methyl-(9CI)

Origin of Product

United States

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